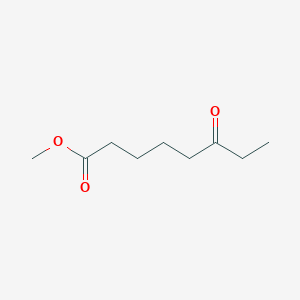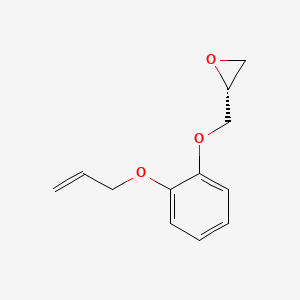
(3E)-5,5-dimethylhexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-5,5-Dimethylhexa-1,3-diene is an organic compound characterized by its unique structure, which includes a diene system with two double bonds in conjugation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-5,5-dimethylhexa-1,3-diene typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes such as olefin metathesis. This method utilizes metal catalysts, often based on ruthenium or molybdenum, to facilitate the rearrangement of carbon-carbon double bonds, leading to the formation of the diene.
Analyse Chemischer Reaktionen
Types of Reactions: (3E)-5,5-Dimethylhexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxygenated derivatives.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: Electrophilic addition reactions, such as halogenation with bromine or chlorine, can occur at the double bonds, forming dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogens like bromine or chlorine in an inert solvent such as dichloromethane.
Major Products:
Oxidation: Formation of diols or epoxides.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dihalides.
Wissenschaftliche Forschungsanwendungen
(3E)-5,5-Dimethylhexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties.
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (3E)-5,5-dimethylhexa-1,3-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used. For example, in oxidation reactions, the diene system can interact with oxidizing agents to form epoxides or diols through the formation of intermediate complexes.
Vergleich Mit ähnlichen Verbindungen
(3E)-Hexa-1,3-diene: Similar structure but without the methyl groups at the 5-position.
(3E)-5-Methylhexa-1,3-diene: Contains one methyl group at the 5-position.
(3E)-5,5-Dimethylhepta-1,3-diene: Similar structure with an additional carbon in the chain.
Uniqueness: (3E)-5,5-Dimethylhexa-1,3-diene is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect the compound’s physical properties, such as boiling point and solubility, making it distinct from other similar dienes.
Eigenschaften
Molekularformel |
C8H14 |
|---|---|
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
5,5-dimethylhexa-1,3-diene |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5-7H,1H2,2-4H3 |
InChI-Schlüssel |
YKCQGTKPNABNLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8643122.png)
